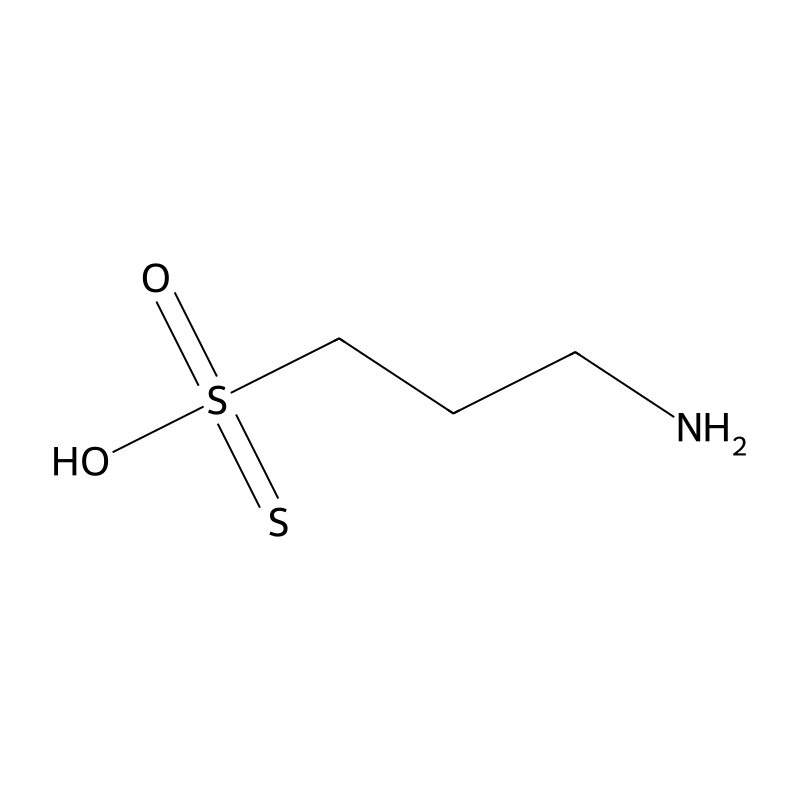Homothiotaurine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Homothiotaurine, also known as homohypotaurine, is an organic compound with the chemical formula CHNOS. It is structurally related to hypotaurine, differing by an additional methylene group in the carbon chain. This compound features both an amino group and a sulfinate group, which contribute to its unique chemical properties and reactivity .
Homothiotaurine can be synthesized through several methods, including:
- Chemical Synthesis: This method typically begins with homocystamine, which is subjected to oxidation in the presence of copper chloride under alkaline conditions. The process involves neutralization and purification steps to isolate homothiotaurine .
- Enzymatic Synthesis: Another approach utilizes enzymes such as EcGadB (glutamate decarboxylase) to convert l-homocystine into homothiotaurine with good yields. This method emphasizes the use of biocatalysts for more efficient synthesis .
Homothiotaurine has potential applications in various fields:
- Pharmaceuticals: Given its protective effects against oxidative stress, there is interest in exploring homothiotaurine as a therapeutic agent for conditions related to oxidative damage.
- Biochemical Research: It serves as a valuable compound for studying sulfur-containing amino acids and their derivatives, contributing to our understanding of cellular signaling and metabolism.
Homothiotaurine shares structural similarities with several other compounds that also contain sulfur moieties. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Features | Uniqueness |
|---|---|---|---|
| Hypotaurine | CHNOS | Precursor to taurine | Lacks the additional methylene group |
| Taurine | CHNOS | Well-known amino acid | Contains a sulfonic acid group instead of sulfinate |
| Thiotaurine | CHNOS | Contains a thiosulfonate group | Different functional groups affecting reactivity |
| Homocystamine | CHNOS | Precursor in sulfur amino acid metabolism | More complex structure with additional amines |
Homothiotaurine's distinct structure, particularly its additional methylene group and sulfinate functionality, sets it apart from these similar compounds, influencing its reactivity and biological properties.








